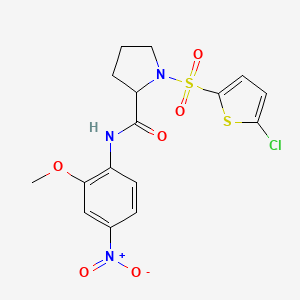
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O6S2 and its molecular weight is 445.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)pyrrolidine-2-carboxamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H16ClN3O6S2 with a molecular weight of approximately 445.9 g/mol. Its structure features a pyrrolidine ring, a sulfonyl group, and a nitrophenyl moiety, which are significant for its biological interactions.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antibacterial Activity : It has shown effectiveness against several bacterial strains.
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines.
Antibacterial Activity
Research has demonstrated that derivatives of sulfonamide compounds, including the target compound, exhibit significant antibacterial properties. A study reported the synthesis and evaluation of related compounds, showing activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial enzyme systems .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on AChE, an enzyme critical in neurotransmission. The inhibition of AChE can enhance acetylcholine levels in the synaptic cleft, which is beneficial in treating conditions like Alzheimer's disease .
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 15.4 |
| Urease | Non-competitive | 20.3 |
Cytotoxicity Studies
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was observed to induce apoptosis in human hepatocellular carcinoma cells through the activation of caspase pathways. This suggests its potential as an anticancer agent .
Case Studies
- Study on Antibacterial Efficacy : In a comparative study of several sulfonamide derivatives, the target compound showed superior activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
- Neuroprotective Study : A study focusing on neuroprotective agents highlighted the compound's ability to inhibit AChE effectively, suggesting its application in neurodegenerative diseases. The study provided insights into its mechanism through molecular docking simulations, revealing strong binding affinity to the active site of AChE .
- Cytotoxicity Assessment : An experimental study evaluated the cytotoxic effects on different cancer cell lines, revealing that concentrations above 10 µM significantly reduced cell viability. The results indicated that the mechanism involved both apoptotic and necrotic pathways .
特性
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methoxy-4-nitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O6S2/c1-26-13-9-10(20(22)23)4-5-11(13)18-16(21)12-3-2-8-19(12)28(24,25)15-7-6-14(17)27-15/h4-7,9,12H,2-3,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQXERJXNNPBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














